molecular formula C9H8N4O3S B11643656 6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol

6-[(4-Hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)oxy]pyridazin-3-ol

Cat. No.: B11643656
M. Wt: 252.25 g/mol
InChI Key: QDLQQJZOOMDYKP-UHFFFAOYSA-N
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Description

6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyridazine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE: Lacks the pyrimidine ring and sulfanyl group, resulting in different chemical properties and reactivity.

    4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDINE: Contains the pyrimidine ring but lacks the pyridazine ring, affecting its biological activity and applications.

Uniqueness

6-[(4-HYDROXY-6-METHYL-2-SULFANYLPYRIMIDIN-5-YL)OXY]-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

6-methyl-5-[(6-oxo-1H-pyridazin-3-yl)oxy]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H8N4O3S/c1-4-7(8(15)11-9(17)10-4)16-6-3-2-5(14)12-13-6/h2-3H,1H3,(H,12,14)(H2,10,11,15,17)

InChI Key

QDLQQJZOOMDYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)OC2=NNC(=O)C=C2

Origin of Product

United States

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